Diltiazem vs. Verapamil: 9.7-Fold Higher Vascular-to-Myocardial Selectivity Ratio
In a direct head-to-head in vitro comparison using isolated rat portal vein (vascular) and left ventricular papillary muscle (myocardial) preparations, diltiazem demonstrated a vascular-to-myocardial selectivity factor of 8.9. By contrast, verapamil exhibited a selectivity factor of 0.92, indicating essentially no preference for vascular over myocardial tissue [1]. The selectivity factor was calculated as the ratio of inhibitory potencies (pIC50 values) at equilibrium (t = infinity) between the two tissue preparations [1]. Felodipine, a dihydropyridine comparator, showed a selectivity factor of 103 [1].
| Evidence Dimension | Vascular-to-myocardial inhibitory selectivity factor (ratio of vascular pIC50 / myocardial pIC50 at equilibrium) |
|---|---|
| Target Compound Data | 8.9 |
| Comparator Or Baseline | Verapamil: 0.92; Felodipine: 103 |
| Quantified Difference | Diltiazem selectivity factor is 9.7-fold higher than verapamil (8.9 / 0.92); felodipine is 11.6-fold higher than diltiazem (103 / 8.9) |
| Conditions | Isolated rat portal vein and paced left ventricular papillary muscle in same organ bath; contractile force measured via computer-assisted data collection; concentration-time-effect relations analyzed to equilibrium (t = infinity) |
Why This Matters
This intermediate selectivity profile makes diltiazem the preferred calcium channel blocker for experimental models requiring balanced vascular and cardiac effects without the extreme vasodilation of dihydropyridines or the profound myocardial depression of verapamil.
- [1] Ljung B, Kjellstedt A, Orebäck B. Vascular versus myocardial selectivity of calcium antagonists studied by concentration-time-effect relations. J Cardiovasc Pharmacol. 1987;10(Suppl 1):S34-S39. doi:10.1097/00005344-198710001-00006 View Source
